molecular formula C13H24N2O B2925441 1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1808680-29-6

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2925441
CAS No.: 1808680-29-6
M. Wt: 224.348
InChI Key: PYEPTZYXZKXPHS-UHFFFAOYSA-N
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Description

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a unique structure with a 2-methylpropoxyethyl group and a prop-2-yn-1-yl group attached to the piperazine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)-4-(prop-2-yn-1-yl)piperazine with 2-methylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles such as halides or amines.

    Addition: The alkyne group in the compound can participate in addition reactions with various reagents, including hydrogenation to form alkanes or halogenation to form dihalides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-4-(prop-2-yn-1-yl)piperazine: This compound is a precursor in the synthesis of this compound and shares a similar structure but lacks the 2-methylpropoxy group.

    1-(2-Hydroxyethyl)-4-(prop-2-yn-1-yl)piperazine: This compound has a hydroxyethyl group instead of the 2-methylpropoxy group, resulting in different chemical and biological properties.

    1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)piperazine: This compound features a methoxyethyl group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[2-(2-methylpropoxy)ethyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-4-5-14-6-8-15(9-7-14)10-11-16-12-13(2)3/h1,13H,5-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPTZYXZKXPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCN1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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